Esmeraldic acid Esmeraldic acid Esmeraldic acid is a member of phenazines.
Brand Name: Vulcanchem
CAS No.: 119936-20-8
VCID: VC1698841
InChI: InChI=1S/C30H22N4O5/c1-13-15-6-3-10-20-28(15)34(21-11-5-8-17(29(36)37)25(21)32-20)22-12-18(30(38)39)26-27(23(13)22)33-24-16(14(2)35)7-4-9-19(24)31-26/h3-14,32,35H,1-2H3,(H,36,37)(H,38,39)
SMILES: CC1C2=C3C(=CC=C2)NC4=C(C=CC=C4N3C5=C1C6=NC7=C(C=CC=C7N=C6C(=C5)C(=O)O)C(C)O)C(=O)O
Molecular Formula: C30H22N4O5
Molecular Weight: 518.5 g/mol

Esmeraldic acid

CAS No.: 119936-20-8

Cat. No.: VC1698841

Molecular Formula: C30H22N4O5

Molecular Weight: 518.5 g/mol

* For research use only. Not for human or veterinary use.

Esmeraldic acid - 119936-20-8

Specification

CAS No. 119936-20-8
Molecular Formula C30H22N4O5
Molecular Weight 518.5 g/mol
IUPAC Name 11-(1-hydroxyethyl)-16-methyl-1,6,13,22-tetrazaheptacyclo[15.11.1.02,15.05,14.07,12.021,29.023,28]nonacosa-2(15),3,5,7,9,11,13,17(29),18,20,23,25,27-tridecaene-4,24-dicarboxylic acid
Standard InChI InChI=1S/C30H22N4O5/c1-13-15-6-3-10-20-28(15)34(21-11-5-8-17(29(36)37)25(21)32-20)22-12-18(30(38)39)26-27(23(13)22)33-24-16(14(2)35)7-4-9-19(24)31-26/h3-14,32,35H,1-2H3,(H,36,37)(H,38,39)
Standard InChI Key WTSDJSFJEHPIOD-UHFFFAOYSA-N
SMILES CC1C2=C3C(=CC=C2)NC4=C(C=CC=C4N3C5=C1C6=NC7=C(C=CC=C7N=C6C(=C5)C(=O)O)C(C)O)C(=O)O
Canonical SMILES CC1C2=C3C(=CC=C2)NC4=C(C=CC=C4N3C5=C1C6=NC7=C(C=CC=C7N=C6C(=C5)C(=O)O)C(C)O)C(=O)O

Introduction

Chemical Structure and Properties

Esmeraldic acid (C₃₀H₂₂N₄O₅) has a molecular weight of 518.5 g/mol and represents a complex phenazine derivative with multiple functional groups and ring systems. According to PubChem (CID: 443632), its full IUPAC name is 11-(1-hydroxyethyl)-16-methyl-1,6,13,22-tetrazaheptacyclo[15.11.1.0²,¹⁵.0⁵,¹⁴.0⁷,¹².0²¹,²⁹.0²³,²⁸]nonacosa-2(15),3,5,7,9,11,13,17(29),18,20,23,25,27-tridecaene-4,24-dicarboxylic acid .

Table 2.1: Chemical Properties of Esmeraldic Acid

PropertyValue
Molecular FormulaC₃₀H₂₂N₄O₅
Molecular Weight518.5 g/mol
Exact Mass518.159 Da
Mass Error0.550 ppm (in negative ESI)
Chemical ClassificationPhenazine derivative
Structure TypeTetrazaheptacyclic
Functional GroupsCarboxylic acids (2), hydroxyl, methyl
PubChem CID443632

The structural complexity of esmeraldic acid arises from its tetrazaheptacyclic core, which contains multiple aromatic rings fused in a specific configuration. The molecule contains two carboxylic acid groups, a hydroxyethyl substituent, and a methyl group, all contributing to its chemical properties and biological activities. Mass spectrometric analysis has confirmed its exact mass at 518.159 Da with a mass error of 0.550 ppm in negative electrospray ionization mode .

Biosynthesis and Chemical Relationships

Esmeraldic acid is biosynthesized through a complex pathway in Streptomyces antibioticus, with its formation linked to the broader biosynthetic pathway of phenazine antibiotics. The biosynthetic route involves several key intermediates and enzymatic reactions, representing a sophisticated example of secondary metabolism in microorganisms.

Table 3.1: Key Intermediates in Esmeraldic Acid Biosynthesis

IntermediateRole in Biosynthesis
Phenazine-1,6-dicarboxylic acidInitial substrate
6-Acetylphenazine-1-carboxylic acidKey intermediate following acetate incorporation
Saphenic acidPrecursor to both halves of esmeraldins
Saphenyl estersPossible intermediates in the "Eastern" half formation

Research using stable isotope labeling has provided significant insights into the biosynthetic pathway. Feeding experiments with labeled compounds including [2-²H₁, ³H]-acetate, [12,13-²H₄]-saphenic acid, and other precursors have revealed that the biosynthesis involves incorporation of acetate, particularly C-2 of acetate, into the structure . These experiments demonstrated that:

Esmeraldic acid is closely related to several other phenazine derivatives, forming part of a family of structurally related compounds with similar biosynthetic origins:

Table 3.2: Compounds Related to Esmeraldic Acid

CompoundRelationship to Esmeraldic Acid
Saphenyl esterPrecursor in biosynthetic pathway
SaphenamycinRelated phenazine derivative
Esmeraldin ADimeric structure related to esmeraldic acid
Esmeraldin BStructural variant of esmeraldin
Esmeraldic acid dimethyl esters I and IIEpimeric derivatives at N-15 position

Studies have shown that esmeraldic acid can be isolated as dimethyl esters (compounds 3 and 4 in research literature), which are epimeric at the N-15 position. NMR analysis of their Mosher's esters has provided further insights into the stereochemical properties of these derivatives .

Biological Activities

Esmeraldic acid has demonstrated a range of biological activities that make it a compound of interest for potential therapeutic applications. While comprehensive quantitative data on all activities remains limited in the available literature, several important functions have been identified.

Table 4.1: Reported Biological Activities of Esmeraldic Acid

Biological ActivityDescription
AntibacterialActivity against various bacterial strains
AnticonvulsantPotential applications in seizure management
NeuroprotectiveProtection of neural cells from damage
AntioxidativeAbility to neutralize free radicals
Anti-inflammatoryReduction of inflammatory responses

Recent research has highlighted the diverse activities of esmeraldic acid, positioning it as a compound with multiple potential therapeutic applications . The antibacterial properties of esmeraldic acid are consistent with those observed in other phenazine compounds, which are known for their antimicrobial activities. Studies of related phenazines have shown activity against both Gram-positive and Gram-negative bacteria, suggesting similar potential for esmeraldic acid.

The neuroprotective and anticonvulsant properties represent particularly interesting avenues for further research, as they suggest potential applications in neurological disorders. Additionally, the antioxidative and anti-inflammatory activities could have relevance in conditions characterized by oxidative stress and chronic inflammation.

Analytical Techniques and Research Methods

Various analytical techniques have been employed to study esmeraldic acid, providing insights into its structure, biosynthesis, and biological activities. These methods have been crucial for characterizing this complex compound and understanding its properties.

Table 5.1: Analytical Techniques Used in Esmeraldic Acid Research

TechniqueApplication in Esmeraldic Acid Research
Mass Spectrometry (MS)Determination of exact mass and molecular formula
UPLC-Q-TOF MSMetabolomic profiling and identification
Nuclear Magnetic Resonance (NMR)Structural elucidation and stereochemical analysis
Stable Isotope LabelingInvestigation of biosynthetic pathways
BioassaysEvaluation of biological activities

High-resolution liquid chromatography-mass spectrometry (HR-LCMS) has been particularly valuable for identifying esmeraldic acid in complex mixtures and metabolomic studies. In one study, esmeraldic acid was detected with an exact mass of 518.159 Da and a mass error of 0.550 ppm using negative electrospray ionization .

Nuclear magnetic resonance (NMR) spectroscopy has been essential for structural elucidation, particularly for determining the stereochemistry of esmeraldic acid derivatives. NMR analysis of Mosher's esters has provided detailed information about the stereochemical properties of esmeraldic acid dimethyl esters .

Sophisticated biosynthetic studies using stable isotope labeling have been critical for understanding the formation of esmeraldic acid in Streptomyces antibioticus. These studies have involved feeding labeled precursors to cultures and analyzing the incorporation patterns in the resulting metabolites .

Current Research Status and Knowledge Gaps

Despite significant progress in understanding esmeraldic acid, several knowledge gaps persist in the scientific literature. Current research has primarily focused on structural characterization and biosynthetic pathways, with less comprehensive information available on certain aspects of its biology and chemistry.

Table 6.1: Current Knowledge Status and Research Gaps

AreaCurrent Knowledge StatusResearch Gaps
Chemical StructureWell-characterizedDetailed three-dimensional analysis
BiosynthesisPartially elucidatedComplete enzymatic mechanisms
Biological ActivitiesSeveral identifiedQuantitative activity data (IC₅₀, etc.)
Mechanism of ActionLimited informationMolecular targets and pathways
Clinical ApplicationsPreliminary stageHuman studies and therapeutic potential

Future research directions should address these gaps to develop a more comprehensive understanding of esmeraldic acid. Key priorities include:

  • Detailed mechanistic studies to understand how esmeraldic acid exerts its biological activities

  • Development of efficient synthetic routes to produce esmeraldic acid and derivatives

  • Structure-activity relationship studies to identify key pharmacophores

  • Comprehensive evaluation of potential therapeutic applications

  • Investigation of potential synergistic effects with other bioactive compounds

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